3-Hydroxy-2-ureido-butyric acid 3-Hydroxy-2-ureido-butyric acid
Brand Name: Vulcanchem
CAS No.: 122331-32-2
VCID: VC20893194
InChI: InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)
SMILES: CC(C(C(=O)O)NC(=O)N)O
Molecular Formula: C5H10N2O4
Molecular Weight: 162.14 g/mol

3-Hydroxy-2-ureido-butyric acid

CAS No.: 122331-32-2

Cat. No.: VC20893194

Molecular Formula: C5H10N2O4

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-2-ureido-butyric acid - 122331-32-2

Specification

CAS No. 122331-32-2
Molecular Formula C5H10N2O4
Molecular Weight 162.14 g/mol
IUPAC Name 2-(carbamoylamino)-3-hydroxybutanoic acid
Standard InChI InChI=1S/C5H10N2O4/c1-2(8)3(4(9)10)7-5(6)11/h2-3,8H,1H3,(H,9,10)(H3,6,7,11)
Standard InChI Key JDNXAWFLEXAACH-UHFFFAOYSA-N
SMILES CC(C(C(=O)O)NC(=O)N)O
Canonical SMILES CC(C(C(=O)O)NC(=O)N)O

Introduction

Chemical Structure and Properties

3-Hydroxy-2-ureido-butyric acid possesses a unique chemical structure characterized by a butyric acid backbone modified with two functional groups: a hydroxyl group at the third carbon position and a ureido group attached to the second carbon. This arrangement of functional groups contributes to its distinctive chemical behavior and biological interactions.

Basic Chemical Information

The compound is formally identified by several key parameters that define its chemical identity:

PropertyValue
CAS Number122331-32-2
Molecular FormulaC₅H₁₀N₂O₄
Molecular Weight162.14 g/mol
StructureButyric acid with hydroxyl (C3) and ureido (C2) groups
IUPAC Name3-Hydroxy-2-ureido-butyric acid

These chemical parameters establish the fundamental identity of the compound and serve as reference points for researchers working with this molecule .

Physical Characteristics

The physical properties of 3-Hydroxy-2-ureido-butyric acid influence its behavior in various experimental conditions and applications. While the literature provides limited specific data on its physical characteristics, the compound is known to exist as a solid at ambient temperature, with properties that reflect its polar functional groups and hydrogen bonding capabilities.

Synthesis Methods

The production of 3-Hydroxy-2-ureido-butyric acid employs specific chemical processes that ensure the precise arrangement of functional groups in the final compound. Both laboratory-scale and industrial-scale methods have been developed to synthesize this molecule efficiently.

Laboratory Synthesis

The primary laboratory synthesis route for 3-Hydroxy-2-ureido-butyric acid involves the reaction of L-threonine with urea under controlled conditions. This process typically occurs in an aqueous medium and requires elevated temperatures to facilitate the formation of the ureido group. The reaction conditions must be carefully controlled to achieve high purity and yield of the target compound.

The reaction can be represented as:

L-threonine + Urea → 3-Hydroxy-2-ureido-butyric acid + H₂O

This synthetic route leverages the intrinsic reactivity of the amino group in L-threonine with the carbonyl function of urea to form the characteristic ureido linkage in the product.

Industrial Production

Chemical Reactivity

The chemical behavior of 3-Hydroxy-2-ureido-butyric acid is dictated by its functional groups, which provide multiple sites for potential reactions. Understanding these reactions is crucial for applications in both synthetic chemistry and biochemical research.

Functional Group Reactivity

The compound contains three principal functional groups that contribute to its chemical reactivity:

  • The carboxylic acid group (-COOH) - Participates in esterification, amidation, and salt formation reactions

  • The hydroxyl group (-OH) - Undergoes oxidation, esterification, and substitution reactions

  • The ureido group (-NH-CO-NH-) - Engages in hydrogen bonding and various nucleophilic interactions

Each of these functional groups presents distinct reaction possibilities that can be exploited for derivative synthesis or chemical transformations.

Major Chemical Transformations

Several significant chemical transformations of 3-Hydroxy-2-ureido-butyric acid have been documented:

  • Oxidation reactions: The hydroxyl group can be oxidized to form carbonyl-containing derivatives

  • Esterification: The carboxylic acid function readily forms esters with alcohols

  • Amidation: The carboxylic acid can react with amines to form amide derivatives

  • Hydrogen bonding interactions: The compound forms extensive hydrogen bond networks in aqueous solutions

These reactions yield various derivatives that may possess modified biological activities or improved pharmacokinetic properties compared to the parent compound.

Biological Activity and Mechanisms

The biological significance of 3-Hydroxy-2-ureido-butyric acid stems from its ability to interact with specific enzyme systems and participate in metabolic processes. These interactions form the basis for its observed biological effects and potential therapeutic applications.

Mechanism of Action

At the molecular level, 3-Hydroxy-2-ureido-butyric acid acts as a substrate for certain enzymes involved in amino acid metabolism and protein synthesis. The compound's biological activity involves forming hydrogen bonds with enzyme active sites through its ureido group, facilitating specific biochemical transformations. This interaction pattern contributes to its role in metabolic regulation and cellular signaling pathways.

The compound's structural features, particularly the hydroxyl and ureido groups, enable it to participate in enzyme-catalyzed reactions that may influence cellular metabolism and signal transduction processes. These interactions are being actively investigated to elucidate their precise molecular mechanisms.

Comparative Analysis with Related Compounds

To better understand the unique properties and applications of 3-Hydroxy-2-ureido-butyric acid, it is valuable to compare it with structurally related compounds that share certain chemical features or biological activities.

Structural Analogs

Several compounds bear structural similarities to 3-Hydroxy-2-ureido-butyric acid but differ in specific functional groups or their arrangement:

CompoundMolecular FormulaKey Structural Differences
3-Methyl-2-ureido-butyric acidC₆H₁₂N₂O₃Contains methyl group instead of hydroxyl at C3 position
3-Hydroxybutyric acidC₄H₈O₃Lacks the ureido group at C2 position
3,4-Dihydroxybutyric acidC₄H₈O₄Contains additional hydroxyl group at C4, lacks ureido group

These structural differences result in distinct chemical behavior and biological properties for each compound .

Functional Comparisons

From a functional perspective, these related compounds share certain applications while differing in others:

  • 3-Methyl-2-ureido-butyric acid: Used primarily in organic synthesis and as an intermediate in pharmaceutical production

  • 3-Hydroxybutyric acid: Functions as a metabolite and signaling molecule in ketone body metabolism

  • 3,4-Dihydroxybutyric acid: Employed as a platform chemical for the production of various industrial compounds

The unique combination of functional groups in 3-Hydroxy-2-ureido-butyric acid distinguishes it from these related compounds and determines its specific applications in biochemical research and potential therapeutic contexts.

Future Research Directions

The current state of knowledge regarding 3-Hydroxy-2-ureido-butyric acid indicates several promising avenues for future research and development. These research directions aim to expand our understanding of the compound's properties and applications.

Biochemical Pathway Elucidation

Further research is needed to fully characterize the role of 3-Hydroxy-2-ureido-butyric acid in specific biochemical pathways. This includes:

  • Identification of enzymes that utilize or produce the compound

  • Mapping of metabolic networks involving the compound

  • Determination of its precise role in cellular signaling processes

  • Investigation of its interactions with specific proteins and receptors

These studies will provide a more comprehensive understanding of the compound's biological significance.

Therapeutic Development

The potential therapeutic applications of 3-Hydroxy-2-ureido-butyric acid warrant further investigation, focusing on:

  • Development of derivatives with enhanced pharmacological properties

  • Evaluation of efficacy in specific disease models

  • Assessment of safety and pharmacokinetic profiles

  • Exploration of delivery systems for targeted therapeutic applications

Advances in these areas could lead to the development of novel therapeutic agents based on the compound's unique structural and functional properties.

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